Coelenterazine 400a
Overview
Description
Coelenterazine 400a, also known as DeepBlueCTM, is a derivative of coelenterazine, a luminophore found in various marine organisms. It is widely used as a substrate for Renilla reniformis luciferase (RLuc) in bioluminescence applications. This compound is particularly favored in bioluminescence resonance energy transfer (BRET) assays due to its emission maximum of approximately 400 nm, which minimizes interference with green fluorescent protein (GFP) emission .
Mechanism of Action
Target of Action
Coelenterazine 400a, a derivative of Coelenterazine, primarily targets Renilla luciferase (RLuc) . Renilla luciferase is a bioluminescent enzyme found in marine organisms like the sea pansy, Renilla reniformis . This enzyme plays a crucial role in the bioluminescence process .
Mode of Action
This compound interacts with its target, Renilla luciferase, to emit blue light at 395 nm . This interaction involves the replacement of the sulfur and oxygen heteroatoms of the methylene bridge in the bioluminescence reaction of Renilla luciferase . This replacement causes a color change in the bioluminescence reaction .
Biochemical Pathways
This compound is primarily used in bioluminescent resonant energy transfer (BRET) . BRET occurs when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) . This energy transfer property is exploited to design proximity assays in which protein-protein interactions occur, such as in GPCR mediated drug cell signaling interactions .
Pharmacokinetics
It is known that this compound is best stored as completely dry powder under argon in air-tight o-ring plastic tubes at -20°c or for longer storage at -80°c, protected from light . Oxygen and moisture will lead to auto-oxidation of this compound over time, reducing its overall activity .
Result of Action
The result of this compound’s action is the emission of blue light at 395 nm when it interacts with Renilla luciferase . This property is used in the research of bioluminescence resonance energy transfer (BRET), providing higher signal resolution .
Action Environment
Environmental factors such as oxygen and moisture can influence the action, efficacy, and stability of this compound . These factors can lead to the auto-oxidation of this compound, reducing its overall activity . Therefore, it is recommended to store this compound in a dry, oxygen-free environment, protected from light .
Biochemical Analysis
Biochemical Properties
Coelenterazine 400a interacts with the enzyme Renilla reniformis luciferase (RLuc) to emit blue light at 395 nm . This interaction is exploited in bioluminescent resonant energy transfer (BRET) studies, particularly when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) .
Cellular Effects
This compound’s interaction with Renilla luciferase (RLuc) and its role in BRET can influence various cellular processes. For instance, this energy transfer property is used to design proximity assays that study protein-protein interactions, including those involved in G protein-coupled receptor signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by Renilla reniformis luciferase (RLuc), which results in the emission of blue light at 395 nm . This process is exploited in BRET studies to monitor protein-protein interactions .
Temporal Effects in Laboratory Settings
This compound is known to continuously oxidize over time in aqueous solutions . It is recommended to prepare the working solution fresh every time before an assay .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for Renilla reniformis luciferase (RLuc) in the process of bioluminescence .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in BRET studies
Subcellular Localization
Its role in BRET studies suggests that it may be localized in proximity to Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coelenterazine 400a involves multiple steps, starting from the imidazopyrazinone core. The key steps include:
Formation of the Imidazopyrazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Various substituents are introduced at specific positions on the imidazopyrazinone core to achieve the desired properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Automated Purification: High-throughput purification methods are employed to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions: Coelenterazine 400a undergoes several types of chemical reactions, including:
Oxidation: In the presence of luciferase and molecular oxygen, this compound is oxidized, resulting in the emission of blue light.
Substitution: Various substituents can be introduced at specific positions on the imidazopyrazinone core to modify its properties.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and luciferase are essential for the bioluminescence reaction.
Substitution: Reagents such as alkyl halides or aryl halides are used for substitution reactions under controlled conditions.
Major Products: The primary product of the oxidation reaction is the excited state of coelenteramide, which emits light upon returning to the ground state. Substitution reactions yield various derivatives of this compound with modified properties .
Scientific Research Applications
Coelenterazine 400a has a wide range of applications in scientific research, including:
Bioluminescence Imaging: Used in bioluminescence imaging (BLI) to monitor biological processes in vitro and in vivo.
BRET Assays: Employed in BRET assays to study protein-protein interactions, particularly those involving G protein-coupled receptors.
Calcium Ion Detection: Utilized in real-time detection of calcium ion concentrations in live cells.
Gene Reporter Assays: Used as a substrate in gene reporter assays to study gene expression and regulation.
Drug Screening: Applied in high-throughput screening (HTS) for drug discovery and development .
Comparison with Similar Compounds
Coelenterazine 400a is compared with other coelenterazine derivatives such as:
Coelenterazine h: Displays an emission maximum of 475 nm and is used in BRET1 protocols.
Native Coelenterazine: The most commonly used form with an emission peak around 475 nm.
Coelenterazine e: Another derivative with distinct bioluminescence properties.
Uniqueness: this compound is unique due to its emission maximum of approximately 400 nm, which minimizes interference with GFP emission, making it ideal for BRET2 assays. It also provides higher signal resolution compared to other derivatives .
Properties
IUPAC Name |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYOKUWNAAJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628592 | |
Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70217-82-2 | |
Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.